molecular formula C13H22Cl3Si3 B12601848 CID 78066811

CID 78066811

Cat. No.: B12601848
M. Wt: 368.9 g/mol
InChI Key: XRTKOUIITCJUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual analysis of related compounds (e.g., betulin derivatives, oscillatoxin analogs), CID 78066811 is hypothesized to belong to a class of bioactive triterpenoids or structurally complex natural products. Such compounds often exhibit pharmacological properties, including anti-inflammatory, antiviral, or anticancer activities, as seen in betulinic acid (CID 64971) and oscillatoxin D (CID 101283546) .

Key inferred characteristics of this compound:

  • Molecular weight: Likely within 400–600 Da, based on triterpenoid analogs .
  • Functional groups: May include hydroxyl, carboxyl, or ester moieties, common in triterpenoids and microbial toxins .
  • Biological relevance: Potential roles in enzyme inhibition or receptor modulation, similar to betulin-derived inhibitors (e.g., CID 72326) .

Properties

Molecular Formula

C13H22Cl3Si3

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C13H22Cl3Si3/c1-17(2)12-6-8-13(9-7-12)18(3,4)10-5-11-19(14,15)16/h6-9H,5,10-11H2,1-4H3

InChI Key

XRTKOUIITCJUIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)(C)CCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066811 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic methods are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure the compound’s purity and yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

CID 78066811 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

CID 78066811 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.

    Industry: this compound is used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of CID 78066811 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78066811 with structurally or functionally related compounds, inferred from evidence on analogous PubChem entries:

Parameter This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula C₃₀H₅₀O₄ (estimated) C₃₀H₅₀O₂ C₃₃H₅₀O₈ C₃₈H₅₈O₆
Molecular Weight ~486.7 Da 442.7 Da 586.7 Da 622.9 Da
LogP (Lipophilicity) ~6.2 (predicted) 8.3 4.5 7.1
Solubility Low (aqueous) Insoluble in water Moderate (organic solvents) Low (aqueous)
Bioactivity Hypothesized enzyme inhibition Anticancer, antiviral Cytotoxic, ion channel modulation Enhanced bioavailability vs. betulin
Structural Features Triterpenoid backbone Lupane skeleton Polyketide-lactone Betulin + caffeoyl substitution

Key Findings:

Structural Diversity: this compound shares a triterpenoid core with betulin (CID 72326) but lacks the caffeoyl modification seen in CID 10153267, which enhances solubility and bioavailability . Oscillatoxin D (CID 101283546) diverges entirely, featuring a polyketide-lactone structure linked to marine toxin activity .

Functional Efficacy: Betulinic acid derivatives (e.g., CID 64971) are well-documented for their anticancer mechanisms, while this compound’s inferred enzyme inhibition aligns with substrate competition observed in steroid-binding proteins . Oscillatoxin analogs exhibit ion channel disruption, a mechanism absent in triterpenoids, highlighting functional divergence despite overlapping molecular weights .

Pharmacokinetic Profiles :

  • Lipophilicity (LogP) varies significantly: this compound’s predicted LogP (~6.2) suggests moderate membrane permeability, whereas betulin (LogP 8.3) requires structural derivatization for drug-like properties .

Research Implications and Limitations

  • Gaps in Data: The absence of experimental data for this compound necessitates validation via techniques like LC-MS/MS or NMR, as employed in the analysis of ginsenosides () and protein ubiquitination ().
  • Therapeutic Potential: Structural parallels to betulin derivatives suggest this compound could be optimized for enhanced solubility or target specificity, akin to 3-O-caffeoyl betulin .

Q & A

Q. What tools are recommended for managing large datasets from this compound experiments?

  • Answer :
  • Data Repositories : Upload raw data to platforms like Zenodo or Figshare.
  • Analysis Software : Use Python/R for statistical modeling or specialized tools like OriginLab for spectral analysis.
  • Version Control : Track changes with Git to maintain data integrity .

Peer Review and Publication

Q. How to address reviewer critiques about insufficient characterization of this compound?

  • Answer :
  • Provide additional characterization data (e.g., elemental analysis, FTIR spectra) in revised submissions.
  • Cite established protocols (e.g., ACS guidelines) to justify methods.
  • Acknowledge limitations and propose future work to address gaps .

Q. What are common reasons for manuscript rejection in studies involving novel compounds like this compound?

  • Answer :
  • Insufficient Data : Missing controls or incomplete spectral validation.
  • Overstated Claims : Avoid extrapolating beyond experimental evidence.
  • Ethical Lapses : Failure to disclose funding sources or conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.